N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine
Description
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16BrNO/c1-9-12(6-7-15-9)14-8-10-4-2-3-5-11(10)13/h2-5,9,12,14H,6-8H2,1H3 |
InChI Key |
ORHMPWXGURVQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine is utilized as a building block in the synthesis of more complex molecules. Its brominated aromatic structure allows for various substitution reactions, making it a versatile intermediate in organic synthesis.
2. Biology:
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties: Studies have shown that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, research highlighted its effectiveness against Staphylococcus aureus, with promising minimum inhibitory concentration (MIC) values.
- Anticancer Activity: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung carcinoma) cells. The proposed mechanism involves interference with cell signaling pathways critical for cancer cell survival.
3. Medicine:
The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing therapeutics aimed at various diseases, particularly those involving microbial infections and cancer .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Study: A study assessed the minimum inhibitory concentration (MIC) against S. aureus, revealing a promising MIC value that indicates potential as an antimicrobial agent.
- Anticancer Research: Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability, suggesting it may induce apoptosis or cell cycle arrest in cancer cells.
- Mechanistic Insights: In silico studies have provided insights into how this compound interacts with target proteins at the molecular level, supporting its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within proteins, while the oxolan-3-amine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Substituent type : Chlorine (e.g., in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine ) is less electron-withdrawing than bromine, which may alter hydrogen-bonding capacity and intermolecular interactions.
Physicochemical Properties
- Solubility: The oxolan ring in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., T131 ). However, hydroxyl-containing derivatives (e.g., 4-{[(2-bromophenyl)methyl]amino}pentan-1-ol ) exhibit higher hydrophilicity.
- Crystallinity : Brominated analogs (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ) form centrosymmetric dimers via N–H···O hydrogen bonds, suggesting similar packing behavior for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
